

## A Technical Guide to D-Glucose-13C6,d7: Applications in Metabolic Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **D-Glucose-13C6,d7**, a stable isotope-labeled glucose analog crucial for metabolic research. Its utility as a tracer in metabolic flux analysis, particularly in studying glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, makes it an invaluable tool in drug development and disease research. This document outlines its chemical properties, experimental protocols for its use, and visual representations of relevant metabolic and experimental workflows.

### Core Properties of D-Glucose-13C6,d7

**D-Glucose-13C6,d7** is a derivative of D-glucose where all six carbon atoms have been replaced by the heavy isotope carbon-13 (<sup>13</sup>C), and seven hydrogen atoms have been substituted with deuterium (D). This dual labeling provides a distinct mass shift, making it an excellent tracer for mass spectrometry-based metabolomics and an internal standard for quantitative analyses.[1][2]

Table 1: Physicochemical Properties of **D-Glucose-13C6,d7** 



Property	Value	References
CAS Number	201417-01-8	[3][4]
Molecular Formula	<sup>13</sup> C <sub>6</sub> H <sub>5</sub> D <sub>7</sub> O <sub>6</sub>	_
Molecular Weight	193.15 g/mol	
Isotopic Purity (¹³C)	≥99 atom %	_
Isotopic Purity (D)	77-98 atom %	_
Chemical Purity	≥98%	_
Appearance	White to off-white powder	_
Melting Point	150-152 °C	_
Optical Activity	$[\alpha]25/D +52.0^{\circ}, c = 2 \text{ in H}_2O$ (trace NH <sub>4</sub> OH)	_
Solubility	Soluble in water.	-
Storage	Room temperature, protected from light and moisture.	-

## **Experimental Protocols**

The use of **D-Glucose-13C6,d7** as a tracer allows for the precise tracking of glucose metabolism through various biochemical pathways. Below are generalized protocols for its application in cell culture and subsequent analysis via mass spectrometry and NMR.

### I. Sample Preparation for Metabolite Extraction

Proper sample preparation is critical for accurate metabolite analysis and to minimize matrix effects. The following is a generalized protocol for metabolite extraction from biological samples for use in mass spectrometry.

#### Materials:

80% Methanol (LC-MS grade), pre-chilled to -80°C



- Phosphate-buffered saline (PBS), ice-cold
- Centrifuge capable of 15,000 x g at 4°C
- Sample tubes

#### Protocol for Cell Culture:

- Culture cells in a medium containing **D-Glucose-13C6,d7** for a specified duration.
- Aspirate the cell culture medium.
- Wash the cells twice with ice-cold PBS.
- Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Vortex the samples for 30 seconds.
- Incubate on ice for 20 minutes to precipitate proteins.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

### Protocol for Tissue Samples:

- Weigh the frozen tissue sample (typically 20-50 mg).
- Add 500 μL of pre-chilled 80% methanol.
- Homogenize the tissue using a bead beater or a similar device.
- Follow steps 6-9 from the cell culture protocol.

## II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis



LC-MS is a powerful technique for separating and identifying isotopically labeled metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating polar metabolites like glucose and its derivatives.

Instrumentation and Conditions:

LC System: UPLC or HPLC system

· Column: HILIC column

Mobile Phase A: Acetonitrile with 0.1% formic acid

Mobile Phase B: Water with 0.1% formic acid

• Gradient: A linear gradient from high organic to high aqueous concentration.

 Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or full scan mode.

• Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucose metabolites.

MRM Transitions for Glucose: For quantitative analysis, specific precursor-to-product ion transitions are monitored. For D-Glucose-13C6, the transitions would be shifted by +6 Da compared to unlabeled glucose. For example:

• Unlabeled Glucose: 179.1 -> 89.0, 179.1 -> 59.0

• 13C6-Glucose: 185.1 -> 92.0, 185.1 -> 61.0

# III. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is used for structural elucidation and to determine the specific positions of isotopic labels within a molecule. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques are employed.

Sample Preparation:



- Lyophilize the extracted metabolite sample.
- Reconstitute the sample in a deuterated solvent (e.g., D<sub>2</sub>O) suitable for NMR.
- Transfer the sample to an NMR tube.

### NMR Experiments:

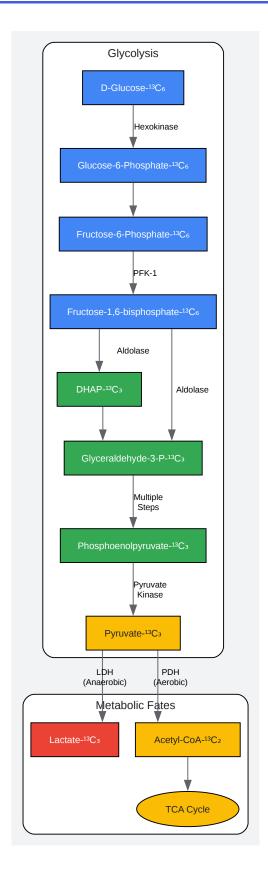
- 1D ¹H NMR: To identify proton signals.
- 1D <sup>13</sup>C NMR: To directly observe the incorporation of the <sup>13</sup>C label.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
- 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within a spin system.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range <sup>1</sup>H-<sup>13</sup>C correlations.

The analysis of the resulting spectra allows for the detailed mapping of the labeled carbons through metabolic pathways.

# Signaling Pathways and Workflows Metabolic Fate of D-Glucose-13C6 in Glycolysis

**D-Glucose-13C6,d7** enters the glycolytic pathway and is metabolized similarly to its unlabeled counterpart. The <sup>13</sup>C labels are conserved throughout the pathway, allowing for the tracing of the carbon backbone into pyruvate and subsequently into the TCA cycle or lactate.





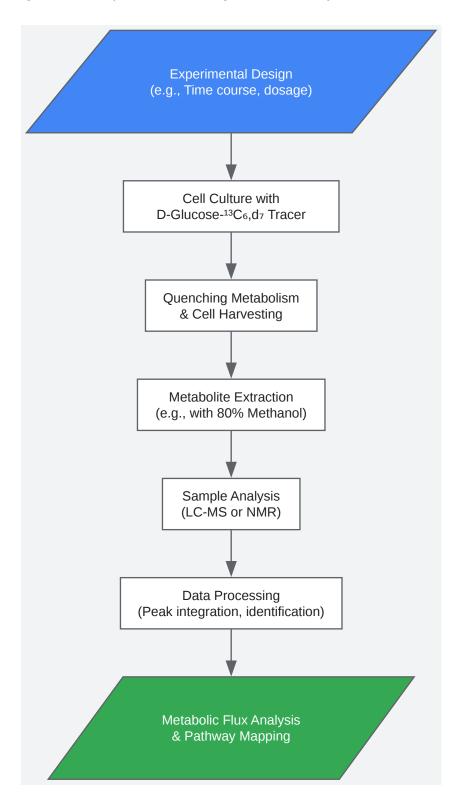
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Figure 1: Simplified metabolic fate of D-Glucose-13C<sub>6</sub> in glycolysis.



## **General Experimental Workflow for Metabolic Tracing**

The process of conducting a metabolic tracing experiment with **D-Glucose-13C6,d7** involves several distinct stages, from experimental design to data analysis.





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Figure 2: General workflow for a stable isotope tracer experiment.

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